Bienvenue dans la boutique en ligne BenchChem!

KCNQ1 activator-1

Medicinal Chemistry KCNQ1 Channel Structure-Activity Relationship

KCNQ1 activator-1 is an essential control for KCNQ1 SAR studies, with high DMSO solubility (250 mg/mL) for artifact-free electrophysiology. Backed by in vivo formulation protocols, it's ideal for reproducible LQTS and IKs research.

Molecular Formula C22H23N3O4S2
Molecular Weight 457.6 g/mol
Cat. No. B7950372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCNQ1 activator-1
Molecular FormulaC22H23N3O4S2
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H23N3O4S2/c1-29-17-12-10-16(11-13-17)19-15-30-22(23-19)24-21(26)20-9-5-6-14-25(20)31(27,28)18-7-3-2-4-8-18/h2-4,7-8,10-13,15,20H,5-6,9,14H2,1H3,(H,23,24,26)
InChIKeyUUTYPVHYRISWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KCNQ1 activator-1 for LQTS Research: Procurement and Baseline Specifications


KCNQ1 activator-1 (CAS: 1008671-38-2) is a small-molecule activator of the KCNQ1 (Kv7.1) voltage-gated potassium channel, supplied as a research tool for investigating long QT syndrome (LQTS) and cardiac electrophysiology . Its chemical identity is N-[4-(4-methoxyphenyl)-2-thiazolyl]-1-(phenylsulfonyl)-2-piperidinecarboxamide, with a molecular weight of 457.57 g/mol and the molecular formula C22H23N3O4S2 . The compound is typically available at ≥98% purity and is soluble in DMSO up to approximately 250 mg/mL (546 mM) . This compound is designated as 'compound 3' in the medicinal chemistry series that yielded the well-characterized probe ML277, placing it within a defined chemical scaffold for KCNQ1 activation [1].

Why KCNQ1 Activator Substitution Without Structural and Potency Verification Compromises IKs Channel Research


Generic substitution among KCNQ1 activators is scientifically unsound due to the marked divergence in potency, selectivity, and even the fundamental mechanism of activation across the known chemical classes [1]. For example, while the well-characterized ML277 activates KCNQ1 with an EC50 of 0.26 μM and >100-fold selectivity over KCNQ2 and KCNQ4, alternative activators like phenylboronic acid (PBA) operate only at millimolar concentrations [1][2]. Similarly, the more recently identified C28 exhibits an EC50 of 7.6 μM and interacts with the voltage-sensing domain (VSD) . These stark quantitative differences—spanning orders of magnitude in potency and divergent structural motifs—mean that substituting one KCNQ1 activator for another without rigorous experimental justification introduces uncontrolled variables in IKs current measurement, action potential duration assays, and LQTS mutant rescue studies, ultimately undermining data reproducibility and cross-study comparability [1].

KCNQ1 activator-1: Quantitative Differentiation Evidence Versus KCNQ1 Activator Analogs


Chemical Identity Provenance: KCNQ1 activator-1 as Defined Intermediate in ML277 Discovery Series

KCNQ1 activator-1 is explicitly designated as 'compound 3' in the medicinal chemistry optimization campaign that led to the discovery of ML277 [1]. This direct lineage establishes its structural relationship to the well-characterized ML277 probe. In contrast, other commercially available activators like C28 belong to entirely distinct chemical series (EC50 = 7.6 μM) , and phenylboronic acid (PBA) represents a simple boronic acid scaffold with millimolar potency [2].

Medicinal Chemistry KCNQ1 Channel Structure-Activity Relationship

Purity Specification: KCNQ1 activator-1 Available at ≥99% Versus Vendor-Dependent Purity for ML277

KCNQ1 activator-1 is commercially supplied with a certified purity of 99.03% as confirmed by multiple vendors . In contrast, ML277 is commonly supplied at ≥98% purity, with the exact batch-specific purity varying by vendor and often requiring independent verification for critical experiments . For studies where minor impurities could confound electrophysiological recordings or selectivity profiling, the higher certified purity specification of KCNQ1 activator-1 provides a defined quality benchmark.

Chemical Procurement Assay Reproducibility Quality Control

Solubility and Formulation: KCNQ1 activator-1 DMSO Solubility Data Versus Other KCNQ1 Activators

KCNQ1 activator-1 exhibits a defined solubility of 250 mg/mL (approximately 546 mM) in DMSO, enabling preparation of concentrated stock solutions suitable for electrophysiology and cell-based assays . For in vivo formulation, a validated protocol using 10% DMSO + 90% Corn Oil achieves ≥2.08 mg/mL (4.55 mM) . In contrast, ML277 is typically supplied with a DMSO solubility specification of ≥50 mg/mL , and C28 solubility data are less extensively documented .

In Vitro Assay Formulation Solubility

Physicochemical Property Predictability: KCNQ1 activator-1 LogP and Structural Parameters Versus C28

KCNQ1 activator-1 has a predicted LogP of 3.9, a defined molecular weight of 457.57 g/mol, and a fully characterized chemical structure (SMILES, InChIKey) . In comparison, C28 has a molecular weight of 397.44 g/mol and belongs to a different chemical series with less extensively documented physicochemical parameters . The availability of complete physicochemical characterization for KCNQ1 activator-1 facilitates computational modeling, solubility prediction, and structure-based interpretation of experimental outcomes.

Physicochemical Properties ADME Compound Characterization

Optimal Research and Procurement Applications for KCNQ1 activator-1 Based on Evidence Differentiation


Comparator Control in SAR Studies of ML277-Derived KCNQ1 Activators

Given its explicit designation as 'compound 3' in the ML277 discovery series [1], KCNQ1 activator-1 serves as an ideal comparator control for structure-activity relationship (SAR) studies evaluating novel analogs of the ML277 chemotype. Researchers synthesizing or procuring new derivatives can use KCNQ1 activator-1 as a structurally defined benchmark to assess whether modifications to the phenylsulfonyl, piperidine, or thiazole moieties confer improvements in potency, selectivity, or physicochemical properties relative to the early-stage intermediates of the series.

High-Concentration Electrophysiology Assays Requiring Minimal DMSO Vehicle Interference

For patch-clamp electrophysiology and automated electrophysiology (e.g., IonWorks, QPatch) experiments where DMSO concentrations must be kept below 0.1-0.3% to avoid artifacts, the high DMSO solubility of KCNQ1 activator-1 (250 mg/mL; 546 mM) enables the preparation of highly concentrated stock solutions. This property minimizes the volume of DMSO introduced into the recording chamber, reducing the risk of vehicle-related effects on channel gating and membrane properties—a practical advantage over activators with lower solubility specifications.

Validated In Vivo Pilot Studies Using Defined Formulation Protocol

KCNQ1 activator-1 is supported by a documented in vivo formulation protocol (10% DMSO + 90% Corn Oil achieving ≥2.08 mg/mL) , enabling its use in pilot pharmacokinetic or pharmacodynamic studies in rodent models. This predefined formulation reduces the experimental burden of de novo solubility and vehicle optimization, thereby accelerating the transition from in vitro KCNQ1 activation assays to preliminary in vivo efficacy testing.

Cross-Validation of KCNQ1 Activator Screening Hits in LQTS Disease Models

In high-throughput screening campaigns for novel IKs enhancers, KCNQ1 activator-1 provides a structurally defined positive control from the ML277 chemotype family [1]. Its use as a reference compound enables cross-validation of assay performance across different screening platforms (e.g., thallium flux assays vs. electrophysiology) and facilitates benchmarking of newly identified hits against a compound with established provenance in the KCNQ1 activator literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KCNQ1 activator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.